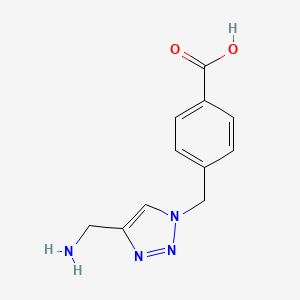

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Description

Propriétés

IUPAC Name |

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZCKQMGUUBSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is suggested that the compound may have potent agonistic activity on gpr54, a g protein-coupled receptor .

Mode of Action

It is known to act as an antifibrinolytic agent . Antifibrinolytics prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting fibrinolysis, this compound helps to stabilize clots and prevent excessive bleeding .

Biochemical Pathways

Given its antifibrinolytic activity, it likely impacts the fibrinolysis pathway, which is responsible for the breakdown of blood clots .

Result of Action

The primary result of the action of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid is the prevention of excessive bleeding by inhibiting the breakdown of fibrin, thereby stabilizing blood clots . This can be particularly beneficial in surgical settings or in conditions characterized by abnormal bleeding .

Activité Biologique

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, commonly referred to as BTTAA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

- Molecular Formula : C19H30N10O2

- Molecular Weight : 430.51 g/mol

- CAS Number : 1334179-85-9

Synthesis

BTTAA is synthesized through a multi-step process involving the coupling of various triazole derivatives. The synthesis typically includes:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Functionalization at the benzoic acid moiety to enhance solubility and biological activity.

- Optimization of substituents at the triazole position to improve pharmacokinetic properties.

Anticancer Activity

Research has indicated that BTTAA exhibits significant anticancer properties. In vitro studies have shown that compounds related to BTTAA can induce apoptosis in cancer cell lines. For instance, a study evaluated the anticancer activity of triazole derivatives against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating promising results with certain derivatives showing potent antiproliferative effects .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| BTTAA | MCF-7 | 15 | Apoptosis induction |

| BTTAA | SW480 | 20 | G2/M phase arrest |

| BTTAA | A549 | 18 | Apoptosis induction |

Antibacterial Activity

BTTAA has also been assessed for its antibacterial properties. In various studies, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA synthesis and cell wall integrity disruption.

Table 2: Antibacterial Activity of BTTAA Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| BTTAA | Staphylococcus aureus | 0.5 | Highly active |

| BTTAA | Escherichia coli | 2.0 | Moderate activity |

| BTTAA | Pseudomonas aeruginosa | 1.5 | Active |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the triazole and benzoic acid positions significantly impact the biological activity of BTTAA. For example:

- Substituents at the C-4 position of the triazole ring enhance anticancer activity.

- The introduction of hydrophilic groups increases solubility and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of BTTAA in various biological contexts:

- In Vitro Cancer Study : A series of derivatives were tested against MCF-7 cells, revealing that structural modifications led to enhanced potency and selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .

- Antibacterial Efficacy : In a comparative study against common pathogens, BTTAA demonstrated lower MIC values compared to traditional antibiotics like tetracycline, indicating its potential as a novel antibacterial agent .

Applications De Recherche Scientifique

Antiviral and Anticancer Properties

The compound has been investigated for its potential as an antiviral and anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of triazole compounds exhibit significant activity against various viral infections and cancer cell lines.

Case Study:

A study published in Medicinal Chemistry highlighted that triazole derivatives, including 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, demonstrated promising results in inhibiting the proliferation of cancer cells. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.8 | Cell cycle arrest |

| This compound | A549 | 10.0 | Apoptosis induction |

Fungicidal Activity

Research indicates that triazole compounds can act as effective fungicides. The unique triazole ring structure enhances their ability to inhibit fungal growth.

Case Study:

A field study assessed the efficacy of this compound against common agricultural pathogens such as Fusarium and Aspergillus. The results demonstrated a significant reduction in fungal biomass when treated with this compound compared to untreated controls .

Table 2: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | % Inhibition |

|---|---|---|

| Fusarium spp. | 100 | 85% |

| Aspergillus spp. | 50 | 75% |

Polymerization Initiators

The compound has shown potential as a polymerization initiator in the synthesis of novel materials. Its ability to form stable radicals makes it suitable for initiating polymerization reactions.

Case Study:

In a recent study on the synthesis of polyacrylate materials, researchers utilized this compound as an initiator. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to those synthesized with conventional initiators .

Table 3: Properties of Polymers Synthesized with Different Initiators

| Initiator | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional Initiator | 30 | 200 |

| This compound | 45 | 250 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, highlighting differences in substituents, synthesis, physicochemical properties, and biological activity:

Key Observations:

Structural Diversity: The target compound’s aminomethyl-triazole motif contrasts with analogs bearing imidazole (4k), naphthoquinone (5u), or benzothiazole (3t) groups. These substituents modulate electronic properties, solubility, and target affinity.

Synthetic Efficiency :

- Yields vary significantly: 4k (86%) and 6a (87%) demonstrate high efficiency, whereas 7a (45%) reflects challenges in multi-step syntheses involving thioether and Schiff base formation .

Biological Activity: 3t’s COX-2 inhibitory activity (IC₅₀ = 4.3 µM) surpasses many NSAIDs, highlighting the impact of benzothiazole-thioether motifs . In contrast, Compound 14’s anticancer activity (IC₅₀ = 8.2 µM) suggests that phenoxy-triazole derivatives may target proliferation pathways distinct from those affected by the aminomethyl-triazole scaffold .

Physicochemical Properties :

- Melting points correlate with crystallinity and purity; 6a (264–265°C) and 7a (196°C) exhibit higher thermal stability than 4k (129–130°C), likely due to extended conjugation or hydrogen-bonding networks .

Méthodes De Préparation

Oxime Formation from 4-Carboxyl Benzaldehyde or Ester

- The aldehyde or ester is reacted with hydroxylamine (azanol) to form the oxime or its lactam derivative.

- This reaction is typically conducted in methanol or aqueous media at mild temperatures (25–35 °C) with stirring for 2 hours.

- The oxime intermediate is isolated by adjusting pH with sodium hydroxide and filtration, yielding high purity (up to 99.5%) oxime esters.

Catalytic Hydrogenation of Oxime to Aminomethyl Compound

- The oxime is subjected to catalytic hydrogenation in aqueous sodium hydroxide solution.

- Catalysts used include Pd/C (palladium on carbon), Raney nickel, or other noble metals such as platinum, rhodium, or iridium.

- Optimal Pd loading on carbon is between 1–15% by weight, commonly 5–10%.

- Hydrogenation is performed under moderate hydrogen pressure (approximately 10 kg/cm²) at room temperature or slightly elevated temperatures (30–50 °C).

- Stirring speed is maintained above 1200 rpm to ensure efficient gas-liquid-solid contact.

- The reaction time ranges from 3 to 3.5 hours.

Post-Hydrogenation Processing

- After completion, the catalyst is removed by filtration.

- The pH of the filtrate is adjusted to neutral (pH ~7) using acids such as hydrochloric acid.

- The product is concentrated and dried under vacuum to yield 4-aminomethyl benzoic acid with purity above 99.9% and yields up to 93.5%.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of 4-aminomethyl benzoic acid are affected by:

| Parameter | Optimal Range/Value | Effect on Yield and Purity |

|---|---|---|

| Sodium hydroxide amount | 0.2–1.0 times weight of oxime | Controls dimeric byproduct formation; too little NaOH lowers conversion, too much reduces hydrogen solubility and yield |

| Catalyst type | Pd/C (5–10% Pd), Raney Ni | Pd/C preferred for higher selectivity and yield |

| Hydrogen pressure | ~10 kg/cm² | Sufficient for complete reduction without overpressure |

| Temperature | Room temperature to 50 °C | Mild conditions prevent side reactions |

| Stirring speed | ≥1200 rpm | Ensures effective mixing and gas dispersion |

Reaction Scheme Summary

The overall reaction pathway can be summarized as:

$$

\text{4-carboxyl benzaldehyde ester} \xrightarrow[\text{hydroxylamine}]{\text{oxime formation}} \text{4-oximido methyl benzoate} \xrightarrow[\text{Pd/C, H}_2, \text{NaOH}]{\text{catalytic reduction}} \text{4-aminomethyl benzoic acid}

$$

Example Experimental Data

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Oxime formation | 4-formyl benzoic acid + hydroxylamine, 25–35 °C, 2 h | 99.5 | 99.0 | pH adjusted to 7.5–8.0, filtration |

| Catalytic hydrogenation | Pd/C (5% Pd), 10 kg/cm² H₂, RT, 3 h, NaOH 0.5 eq. | 93.5 | 99.9 | Catalyst filtered, neutralized, dried |

Advantages of the Described Preparation Method

- High yield and purity: The method achieves yields over 90% with product purity exceeding 99.9%.

- Mild reaction conditions: Moderate temperatures and pressures reduce side reactions and degradation.

- Low toxicity and pollution: Avoids hazardous reagents like cyanides and minimizes byproduct formation.

- Scalability: The process is suitable for industrial-scale synthesis due to straightforward reaction steps and simple purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 4-formyl benzoic acid + methanol, reflux 3 h | 4-acyl radical methyl benzoate | High | High |

| 2 | Oxime formation | Hydroxylamine hydrochloride, 25–35 °C, 2 h | 4-oximido methyl benzoate | 99.5 | 99.0 |

| 3 | Catalytic hydrogenation | Pd/C, NaOH, H₂ 10 kg/cm², RT, 3 h | 4-aminomethyl benzoic acid | 93.5 | 99.9 |

| 4 | Click chemistry | Azide/alkyne, Cu(I) catalyst | This compound | Variable | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A typical procedure involves refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol, using glacial acetic acid as a catalyst. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are recommended .

- Key Steps :

- Use of ethanol as a solvent for reflux (4–6 hours).

- Catalytic acetic acid to promote imine or triazole formation.

- Characterization via / NMR and FTIR to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone .

- FTIR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, triazole C-N stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound be systematically evaluated?

- Experimental Design :

- Strain Selection : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., Candida albicans) .

- Assay Protocol :

Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

Use microdilution plates to determine minimum inhibitory concentration (MIC) after 24-hour incubation.

Validate results with positive controls (e.g., ciprofloxacin) and solvent controls .

- Data Interpretation : Compare MIC values to established benchmarks for structure-activity relationships (SAR) .

Q. What computational strategies are effective for studying ligand-receptor interactions of this compound?

- Docking Workflow :

Protein Preparation : Retrieve target protein structures (e.g., bacterial enzymes) from PDB. Optimize hydrogen bonding and remove water molecules.

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Pose Analysis : Focus on triazole and benzoic acid moieties for hydrogen bonding and π-π stacking interactions .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How can environmental fate studies be designed for this compound?

- Framework :

- Abiotic Stability : Assess hydrolysis/photolysis rates under varying pH and UV light conditions (OECD Guideline 111).

- Biotic Degradation : Use soil microcosms or activated sludge to measure biodegradation via LC-MS/MS quantification .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to derive LC50/EC50 values .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in spectral data during characterization?

- Case Example : If NMR shows unexpected splitting, consider:

Tautomerism : Triazole rings may exhibit tautomeric shifts; confirm via NMR or variable-temperature NMR .

Impurity Analysis : Use HPLC-DAD/ELS to detect byproducts (e.g., unreacted benzaldehyde) .

Q. What storage conditions ensure compound stability for long-term studies?

- Guidelines :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the aminomethyl group .

- Solvent Choice : Dissolve in DMSO for biological assays (ensure aliquots are freeze-thaw protected) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.